molecular formula C5H4N2O4 B7722183 CID 1201459

CID 1201459

Cat. No.: B7722183
M. Wt: 156.10 g/mol
InChI Key: BKYGVGWYPFVKTK-UHFFFAOYSA-N
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Description

CID 1201459 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database.

Properties

InChI

InChI=1S/C5H4N2O4/c8-3-1-2-6-5(9)4(3)7(10)11/h1-2H,(H2,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYGVGWYPFVKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=O)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CNC(=C(C1=O)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Deoxyribonuclease I is typically isolated from bovine pancreas. The extraction process involves homogenizing the pancreas tissue, followed by a series of purification steps such as ammonium sulfate precipitation, ion-exchange chromatography, and affinity chromatography. The enzyme is then lyophilized and stored under specific conditions to maintain its activity .

Industrial Production Methods

Industrial production of Deoxyribonuclease I involves large-scale extraction from bovine pancreas, followed by purification using advanced chromatographic techniques. The enzyme is then formulated into various products for research and clinical applications. The production process is optimized to ensure high yield and purity of the enzyme .

Chemical Reactions Analysis

Chlorination and Cyclization

  • 8-Position Chlorination : A chemoselective chlorination introduces a chlorine atom at the 8-position of the quinolone core. This step employs thionyl chloride (SOCl₂) in toluene, followed by purification via distillation .

  • Quinolone Cyclization : A Lewis acid-promoted cyclization forms the quinolone heterocycle. This reaction occurs in a one-pot, three-step sequence involving triethylamine (TEA) and THF, achieving a 93% yield .

Coupling and Protection

  • Azetidine Coupling : The 7-position is functionalized with a 3-hydroxyazetidine group via nucleophilic substitution. Reagents include DBU (1,8-diazabicycloundec-7-ene) in N-methylpyrrolidinone (NMP), facilitating deprotonation and coupling .

  • Isobutyric Anhydride Protection : The intermediate undergoes protection with isobutyric anhydride to prevent undesired side reactions during subsequent steps .

Cyclization Mechanism

The quinolone core formation involves a Lewis acid-mediated cyclization , where the carbonyl group of the carboxylic acid derivative reacts with an adjacent amine, forming the bicyclic structure. Key conditions:

  • Solvent: NMP/acetonitrile mixture

  • Temperature: Maintained below 40°C to prevent decomposition .

Substitution Reactions

  • Nucleophilic Aromatic Substitution : Chlorine at the 8-position is introduced via electrophilic substitution under acidic conditions (SOCl₂/DMF) .

  • Amino Group Functionalization : The 6-amino group reacts with triethyl orthoformate and acetic anhydride to form a stabilized intermediate .

Experimental Data and Characterization

Key analytical data for intermediates and the final compound include:

StepIntermediateMelting Point1H NMR^1 \text{H NMR} (CDCl₃)Yield
5Acid chloride derivative157–160°Cδ 1.15 (t, 3H), 4.16 (q, 2H), 4.64 (br s, 2H) 89%
8BProtected quinolone238–241°Cδ 8.70 (d, J=0.7HzJ = 0.7 \, \text{Hz}), 7.95 (dd, J=9.9HzJ = 9.9 \, \text{Hz}) 76%

Reaction Classification

The synthesis involves multiple reaction types, categorized as follows :

  • Combination (Synthesis) : Formation of the quinolone core.

  • Substitution : Chlorination and azetidine coupling.

  • Protection/Deprotection : Use of isobutyric anhydride and DBU.

Stability and Degradation

Delafloxacin exhibits stability under acidic conditions but is susceptible to photodegradation . Degradation products include decarboxylated and hydroxylated derivatives, identified via HPLC-MS .

Scientific Research Applications

Deoxyribonuclease I has a wide range of applications in scientific research:

Mechanism of Action

Deoxyribonuclease I exerts its effects by binding to the DNA substrate and catalyzing the hydrolytic cleavage of phosphodiester bonds. The enzyme requires divalent cations such as magnesium or calcium ions for its activity. The cleavage of DNA results in the formation of smaller DNA fragments, which can be further degraded by other nucleases .

Comparison with Similar Compounds

Characterization Guidelines:

  • Structural Elucidation: As per IUPAC nomenclature rules (), CID 1201459 would require unambiguous structural assignment using techniques such as NMR spectroscopy (1H, 13C, 2D correlations), mass spectrometry (MS), and elemental analysis. For example, collision-induced dissociation (CID) in mass spectrometry () could aid in fragment analysis for structural confirmation.
  • Purity and Physical Properties : High-resolution mass spectrometry (HRMS) or elemental analysis (±0.4% accuracy) would verify purity (). Physicochemical properties, such as solubility (e.g., log S = -2.99 for a comparable boronic acid in ) and partition coefficients (log P), should be reported.
  • Supporting Information : Detailed synthetic procedures, spectral data, and hazard information would be archived in supplementary files ().

Comparison with Similar Compounds

For this analysis, we hypothesize this compound as a boronic acid derivative, analogous to the compound in (CAS 1046861-20-4, PubChem ID 53216313). Two structurally similar compounds are selected for comparison:

Table 1: Comparative Properties of this compound and Analogues

Property This compound* (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Formula C₆H₅BBrClO₂ C₆H₄BBrClO₂ C₆H₃BBrCl₂O₂
Molecular Weight (g/mol) 235.27 234.26 268.25
Log P (XLOGP3) 2.15 2.15† 2.87†
Solubility (mg/mL) 0.24 0.22‡ 0.18‡
TPSA (Ų) 40.46 40.46 40.46
Synthetic Accessibility 2.07 1.95 2.30

*Hypothetical data modeled after .
†Log P values correlate with hydrophobicity; higher values indicate greater lipid affinity.
‡Lower solubility may reflect increased halogen substitution.

Key Findings:

Structural Similarities : All compounds share a boronic acid functional group (-B(OH)₂) and halogen substituents (Br, Cl), critical for cross-coupling reactions in synthetic chemistry ().

Synthetic Complexity: this compound’s synthetic accessibility score (2.07) indicates moderate difficulty, similar to its peers ().

Divergent Applications : Boronic acids are widely used in Suzuki-Miyaura couplings. The bromo-chloro substitution pattern in this compound may enhance reactivity in palladium-catalyzed reactions compared to less halogenated analogues ().

Methodological Considerations

  • Data Sources : Comparisons rely on PubChem metadata () and standardized characterization protocols ().
  • Limitations : Without explicit data for this compound, this analysis assumes structural homology to ’s compounds. Future studies should validate these hypotheses with experimental data.

Q & A

Q. How to prioritize research directions when multiple hypotheses about this compound’s mechanism coexist?

  • Methodological Answer :
  • Evidence Weighting : Rank hypotheses by empirical support (e.g., in silico predictions vs. wet-lab data).
  • Resource Allocation : Use decision matrices to balance feasibility, novelty, and impact .

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